Product packaging for Boc-Gly-Gly-Phe-Gly-OH(Cat. No.:CAS No. 187794-49-6)

Boc-Gly-Gly-Phe-Gly-OH

Cat. No.: B550079
CAS No.: 187794-49-6
M. Wt: 436.5 g/mol
InChI Key: PTUJJIPXBJJLLV-AWEZNQCLSA-N
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Description

Historical Context and Significance of Short Peptides in Biomedical Research

The scientific journey into peptides began in the early 19th century with the discovery of the first amino acid, asparagine, in 1806. The synthesis of the first peptide, benzoylglycylglycine, by Theodor Curtius in 1881 marked another milestone. encyclopedia.pub A pivotal moment came in 1902 when Hermann Emil Fischer and Franz Hofmeister first proposed that proteins are formed by amino acids linked via peptide bonds. encyclopedia.pub Fischer's subsequent work in peptide chemistry was so foundational that he is often called the "father" of the field. encyclopedia.pubresearchgate.net

Short peptides, which are small chains of amino acids, have become increasingly important in biology, chemistry, and medicine. researchgate.net They are recognized as promising therapeutic agents because of their high selectivity and reduced side effects compared to larger molecules. researchgate.net Their structural diversity and conformational flexibility allow them to interact specifically with biological targets like receptors. For over a century, since the first use of insulin (B600854) therapy, peptide-based drugs have evolved from simple hormone replacements to complex molecules that can perform numerous biomedical tasks, including crossing cell membranes to reach intracellular targets. researchgate.netnih.gov

Overview of Boc-Gly-Gly-Phe-Gly-OH within Contemporary Peptide Science Paradigms

This compound is an N- and C-protected tetrapeptide that serves several key functions in modern research. medchemexpress.comchemicalbook.combroadpharm.com Its most prominent application is as a protease-cleavable linker in the development of antibody-drug conjugates (ADCs). medchemexpress.comchemicalbook.combroadpharm.commedchemexpress.comabmole.com ADCs are a form of targeted therapy where a cytotoxic drug is linked to an antibody that specifically targets cancer cells; the linker, such as this compound, is designed to be stable in the bloodstream and then cleaved by proteases within the target cell to release the drug. medchemexpress.commedchemexpress.comabmole.com

Beyond its role in ADCs, this tetrapeptide is utilized in several other areas:

Proteomics : It serves as a standard or control in mass spectrometry and chromatography to improve the understanding of protein interactions and enzymatic activities. Its use helps in elucidating the conformational properties of proteins, which is crucial for understanding the mechanisms behind diseases like neurodegenerative and metabolic disorders.

Synthetic Biology : As a defined building block, it is used to construct larger, artificial proteins and peptides. These engineered biomolecules can be designed to mimic natural biological functions and are applied in fields such as tissue engineering and regenerative medicine.

Drug Development : The peptide is used in drug design and testing to assess the pharmacokinetics, stability, and bioavailability of new compounds.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C20H28N4O7 nih.govcymitquimica.comavantorsciences.com
Molecular Weight 436.46 g/mol medchemexpress.comchemicalbook.com
IUPAC Name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid nih.govcymitquimica.com
CAS Number 187794-49-6 medchemexpress.comnih.govavantorsciences.com
Appearance White Powder cymitquimica.com
pKa 3.32 ± 0.10 (Predicted) chemicalbook.com

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Water (25 mg/mL, with ultrasonic assistance) | medchemexpress.com |

Foundational Methodological Frameworks for Investigating Peptide Behavior

The study of peptides like this compound relies on a combination of synthetic, analytical, and computational methods.

Peptide Synthesis : The creation of this tetrapeptide typically involves solution-phase or solid-phase peptide synthesis (SPPS). publish.csiro.auznaturforsch.com The Boc protecting group is a cornerstone of one of the two main SPPS strategies. thermofisher.com Developed in the 1950s, Boc chemistry involves protecting the N-terminus of an amino acid with the Boc group, which is stable during peptide bond formation but can be removed with a moderately strong acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added to the chain. thermofisher.com

Structural Analysis : To understand the three-dimensional structure and conformational dynamics of peptides, researchers employ techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comresearchgate.net For example, solid-state NMR has been used to show that Boc-protected tetrapeptides can have rigid backbones with minimal conformational flexibility. X-ray diffraction studies on similar N- and C-protected tripeptides have revealed how minor changes in amino acid sequence can lead to significant differences in molecular arrangement and self-assembly into larger structures like β-sheets or helices. rsc.org

Analytical Techniques : Mass spectrometry and chromatography are essential tools for verifying the purity and identity of synthesized peptides. this compound itself is used as a standard in these methods to help characterize other proteins and enzymatic activities.

Computational Modeling : In silico approaches, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how peptides will interact with biological targets. nih.gov These computational studies can provide insights into the binding affinity and stability of peptide-receptor complexes, guiding the design of new therapeutic agents. nih.govnih.gov

Interdisciplinary Relevance of this compound Studies Across Scientific Domains

The study and application of this compound extend across numerous scientific disciplines, highlighting its versatility.

Medicinal Chemistry and Pharmacology : The peptide is a critical component in the design of ADCs, which represents a major advancement in targeted cancer therapy. chemimpex.com Its role as a cleavable linker is a prime example of rational drug design.

Biochemistry and Molecular Biology : Researchers use this tetrapeptide as a tool to investigate fundamental biological processes, such as protein-protein interactions and enzyme kinetics. chemimpex.com It aids in research on the pathogenesis of various diseases at the molecular level.

Materials Science and Nanotechnology : In the field of synthetic biology, this compound serves as a building block for creating novel biomaterials with tailored properties for medical applications, including tissue engineering and wound healing. researchgate.net

Biophysics and Chemical Biology : The investigation of the conformational properties and self-assembly of this and related peptides contributes to the broader understanding of peptide folding and supramolecular chemistry. rsc.orgukri.org This research often requires an interdisciplinary approach, combining chemistry for synthesis, physics to understand biomechanics, and biology to test function. ukri.org

Table of Research Applications for this compound

Field Specific Application Research Findings/Significance
Oncology/Drug Delivery Cleavable linker in Antibody-Drug Conjugates (ADCs). medchemexpress.combroadpharm.comabmole.com Enables targeted release of cytotoxic agents within cancer cells, minimizing systemic toxicity. medchemexpress.comabmole.com
Proteomics Standard for mass spectrometry and chromatography. Facilitates the study of protein interactions and enzymatic activity, aiding in disease mechanism elucidation.
Synthetic Biology Building block for artificial proteins and peptides. Allows for the creation of novel biomaterials for applications like tissue engineering.

| Pharmaceutical Sciences | Tool for evaluating new drug candidates. | Helps in assessing pharmacokinetic properties and optimizing lead compounds for better efficacy. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N4O7 B550079 Boc-Gly-Gly-Phe-Gly-OH CAS No. 187794-49-6

Properties

IUPAC Name

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJJIPXBJJLLV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446651
Record name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187794-49-6
Record name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Boc Gly Gly Phe Gly Oh

Solution-Phase Synthetic Approaches for Boc-Gly-Gly-Phe-Gly-OH and its Derivatives

Solution-phase peptide synthesis, while more labor-intensive due to the need for purification after each step, remains a powerful strategy, particularly for large-scale production and the synthesis of peptide fragments. polypeptide.com

A common solution-phase strategy is fragment condensation . This involves synthesizing smaller protected peptide fragments and then coupling them together. For this compound, a convergent synthesis is highly effective. A key advantage of this peptide's sequence is the C-terminal glycine (B1666218) residue, which minimizes the risk of racemization during the activation of the carboxyl group of the upstream fragment (Boc-Gly-Gly-Phe-OH). polypeptide.com

One documented method involves the following key steps: google.com

Fragment Preparation: The synthesis starts by preparing two key fragments: an N-terminally protected dipeptide acid (Boc-Gly-Gly-OH) and a C-terminally protected dipeptide ester (H-Phe-Gly-OMe). The ester is prepared from Boc-Phe-Gly-OH by esterification followed by Boc deprotection. google.com

Acyl Chloride Formation: The Boc-Gly-Gly-OH fragment is converted into a highly reactive acyl chloride (Boc-Gly-Gly-Cl) using a reagent like oxalyl chloride in DCM. google.com This intermediate is typically used immediately without purification.

Fragment Coupling: The freshly prepared Boc-Gly-Gly-Cl is added to a cooled solution of the H-Phe-Gly-OMe fragment in the presence of a base (e.g., triethylamine) to neutralize the HCl generated. This forms the protected tetrapeptide ester, Boc-Gly-Gly-Phe-Gly-OMe. google.com

Saponification: The final step is the hydrolysis (saponification) of the methyl ester using a base like sodium hydroxide (B78521) in a solvent mixture such as THF/methanol to yield the final product, this compound. google.com

Alternative coupling agents for solution-phase synthesis include DCC/HOBt or the propylphosphonic anhydride (B1165640) (T3P®) reagent, which promotes rapid and clean amide bond formation with water-soluble byproducts. nih.govunibo.it

Table 3: Exemplary Solution-Phase Synthesis Route for this compound This table outlines a synthetic pathway based on a published method.

Step Reactants Reagents Intermediate/Product Citation
1 Boc-Gly-Gly-OH Oxalyl Chloride, DCM Boc-Gly-Gly-Cl google.com
2 Boc-Phe-Gly-OH 1. Dimethyl Sulfate, Base; 2. HCl/EtOAc H-Phe-Gly-OMe·HCl google.com
3 Boc-Gly-Gly-Cl + H-Phe-Gly-OMe·HCl Triethylamine, DCM Boc-Gly-Gly-Phe-Gly-OMe google.com

Chemo- and Regioselective Derivatization of this compound for Functionalization

The ability to selectively modify the N- or C-terminus of this compound is crucial for its use as a linker or a functional probe. These modifications can significantly alter the peptide's properties, such as stability, solubility, and biological activity. researchgate.net

The N-terminus of the title compound is protected by the Boc group. Therefore, any modification at this position first requires the selective removal of this group. This can be readily achieved by treatment with a moderate acid like TFA, leaving the C-terminal carboxylic acid intact. The resulting free amine of H-Gly-Gly-Phe-Gly-OH can then be functionalized through various reactions:

Acylation: Reaction with an activated carboxylic acid (e.g., acyl chloride or NHS ester) can introduce a wide range of functionalities, such as fluorescent labels (e.g., FITC), biotin (B1667282) tags for detection, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.

Alkylation: Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride can introduce alkyl groups to the N-terminus.

These modifications are typically performed in the solution phase after the peptide has been synthesized and purified.

The C-terminal carboxylic acid is a prime site for modification. Such derivatization can enhance peptide stability by protecting it from carboxypeptidases. researchgate.net

Amidation: Converting the C-terminal carboxyl group to a primary amide (Boc-Gly-Gly-Phe-Gly-NH₂) is a common modification that can increase biological activity by mimicking the structure of native peptide amides. This can be achieved either by synthesizing the peptide on an amide-generating resin (e.g., Rink Amide resin) ub.edu or through post-synthetic chemical conversion. One novel method involves a decarboxylative amidation reaction where the peptide acid is reacted with an isocyanate in the presence of a catalyst like DMAP. acs.org

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, or benzyl (B1604629) esters). C-terminal esters can act as prodrugs, as they are susceptible to cleavage by endogenous esterases, releasing the active peptide acid in vivo. researchgate.net Esterification can be accomplished using standard methods, such as reaction with an alcohol under acidic conditions.

Aldehyde Formation: The C-terminus can be reduced to a peptide aldehyde. Peptide aldehydes are potent inhibitors of certain proteases, as they can mimic the transition state of substrate hydrolysis.

Table 4: Common C-Terminal Modifications of Peptides and Their Potential Impact This table summarizes general modifications applicable to the C-terminus of this compound.

Modification Resulting Group Synthetic Method Potential Impact on Peptide Citation
Amidation -CONH₂ Synthesis on amide resin; Post-synthesis chemical amidation. Increases stability against carboxypeptidases; mimics native peptides. acs.org
Esterification -COOR Reaction with alcohol and acid catalyst. Creates prodrugs; increases lipophilicity. researchgate.net

Site-Specific Side-Chain Engineering of this compound Analogs

The functional diversification of this compound largely revolves around the strategic modification of the phenylalanine (Phe) residue's side-chain. This allows for the introduction of various functionalities, probes, or structural constraints.

One of the prominent strategies for such modifications is the post-synthetic C-H functionalization of the phenylalanine residue. This method allows for the direct modification of the aromatic ring of Phe within the peptide sequence. Palladium-catalyzed olefination is a noteworthy example, where the C-H bonds of the Phe side chain are functionalized with various alkenes. scispace.comcreative-peptides.comresearchgate.net This reaction is compatible with common amino acid protecting groups, including the Boc-group, making it a viable option for modifying this compound. scispace.com The bidentate coordination of the peptide to the palladium catalyst is often crucial for the success of this reaction. scispace.comcreative-peptides.comresearchgate.net

Another approach involves the synthesis of this compound analogs by incorporating non-canonical phenylalanine derivatives during the peptide synthesis. For instance, the synthesis can start with a modified phenylalanine residue, such as p-fluoro-L-phenylalanine, to create analogs with altered electronic properties. polypeptide.com The synthesis of such analogs would follow standard peptide coupling procedures, where the modified phenylalanine residue is introduced at the desired position in the peptide chain.

Furthermore, the synthesis of thiophenylalanine-containing peptides via copper(I)-mediated cross-coupling reactions presents another avenue for side-chain engineering. sterlingpharmasolutions.com This method allows for the introduction of a thiol group on the phenylalanine ring, which can be further modified to create a variety of thioethers, disulfides, sulfoxides, and other sulfur-containing functionalities. sterlingpharmasolutions.com This approach would involve the synthesis of a Boc-Gly-Gly-(p-iodo-Phe)-Gly-OH intermediate, followed by the copper-catalyzed coupling with a thiol-containing reagent.

The following table summarizes some of the potential site-specific side-chain modifications for this compound analogs:

Modification TypeReagents and ConditionsPotential Introduced Functionality
Palladium-Catalyzed Olefination Pd(OAc)₂, Styrene, AgOAc, 1,2-dichloroethane/DMFAlkenyl groups for further functionalization
Incorporation of Modified Phe p-fluoro-L-phenylalanine, standard peptide coupling reagents (e.g., EDC, HOBt)Altered electronic and lipophilic properties
Thiophenylalanine Synthesis Cu(I) catalyst, Thiolacetic acid, for post-synthetic modification of an iodo-Phe analogThiol group for bioconjugation or further modification

Green Chemistry Principles and Sustainable Practices in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound is no exception, with several strategies being explored to make its production more sustainable.

A primary focus of green peptide synthesis is the reduction of solvent waste, as traditional methods, particularly solid-phase peptide synthesis (SPPS), generate large volumes of hazardous solvent waste. proteogenix.science The replacement of commonly used solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives is a key area of research. researchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as potential replacements for DMF in SPPS. researchgate.net For the synthesis of Boc-protected peptides, water-based synthesis methods have also been developed, utilizing water-dispersible Boc-amino acid nanoparticles. medchemexpress.comglpbio.com This approach significantly reduces the reliance on organic solvents.

Improving the atom economy of the synthesis is another core principle of green chemistry. creative-peptides.commdpi.com Traditional peptide synthesis often involves the use of excess reagents and protecting groups, which contributes to low atom economy. wikipedia.org The development of atom-economic methods, such as those that avoid the need for coupling reagents or minimize the use of protecting groups, is crucial. creative-peptides.comgoogle.com For instance, enzymatic peptide synthesis offers a highly specific and atom-economical alternative to chemical synthesis. scispace.com Proteases can be used to catalyze the formation of peptide bonds under mild, aqueous conditions, often without the need for side-chain protection. scispace.compolypeptide.com The enzymatic synthesis of a tetrapeptide like this compound could potentially be achieved by the sequential coupling of amino acid esters catalyzed by specific proteases.

The following table outlines some green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry PrincipleApproachPotential Benefits
Safer Solvents Replacement of DMF and DCM with greener alternatives like 2-MeTHF, CPME, or water. researchgate.netmedchemexpress.comReduced toxicity and environmental impact.
Atom Economy Use of enzymatic catalysis or reagent-free coupling methods. scispace.comcreative-peptides.comMinimized waste generation and improved resource efficiency.
Energy Efficiency Microwave-assisted synthesis. google.comReduced reaction times and energy consumption.
Renewable Feedstocks Use of bio-based solvents and reagents. rsc.orgReduced reliance on fossil fuels.

Scale-Up Considerations and Process Chemistry Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and requires careful process optimization. The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a critical decision in the scale-up process.

However, SPPS remains a widely used method for peptide synthesis due to its ease of automation and purification. bachem.com When scaling up SPPS for this compound production, several factors need to be considered. These include the choice of resin, the efficiency of coupling and deprotection steps, and the management of large volumes of solvents and reagents. proteogenix.science The use of high-capacity resins and the optimization of reaction times and temperatures are crucial for maximizing yield and minimizing by-products.

Purification is a major bottleneck in the large-scale production of peptides. bachem.com High-performance liquid chromatography (HPLC) is the standard method for purifying peptides, but it can be costly and generate significant solvent waste at an industrial scale. sterlingpharmasolutions.com The development of efficient and scalable purification strategies, such as precipitation, crystallization, or alternative chromatographic techniques, is essential for the cost-effective production of this compound.

The table below highlights key considerations for the scale-up of this compound synthesis:

Process AspectKey Considerations for Scale-UpPotential Optimization Strategies
Synthesis Method Choice between SPPS and LPPS based on cost, scalability, and purity requirements. creative-peptides.comug.edu.plFor LPPS, a convergent fragment condensation approach. For SPPS, use of high-capacity resins. proteogenix.sciencegoogle.com
Reaction Conditions Optimization of temperature, reaction times, and reagent stoichiometry to maximize yield and minimize impurities.Design of Experiments (DoE) to systematically optimize process parameters. acs.org
Purification Development of scalable and cost-effective purification methods to achieve the desired purity. bachem.comOptimization of preparative HPLC, investigation of crystallization or precipitation methods.
Regulatory Compliance Ensuring the manufacturing process meets regulatory standards for quality and consistency.Implementation of Good Manufacturing Practices (GMP) and robust analytical methods for quality control.

Conformational Analysis and Higher Order Structural Elucidation of Boc Gly Gly Phe Gly Oh

Advanced Spectroscopic Probes for Investigating the Conformational Preferences of Boc-Gly-Gly-Phe-Gly-OH

The conformational landscape of this compound is critical to its function, particularly when used as a protease-cleavable linker in antibody-drug conjugates (ADCs). medchemexpress.comnih.gov Spectroscopic methods are paramount in determining the secondary structure, backbone dynamics, and non-covalent interactions that govern its three-dimensional shape.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. While specific CD spectral data for this compound is not extensively detailed in publicly available literature, analysis of structurally related peptides allows for informed predictions of its conformational tendencies.

Peptides with flexible glycine (B1666218) residues and a bulky phenylalanine residue can adopt various conformations, including random coils, β-turns, or more ordered helical structures, depending on the solvent environment. For instance, studies on other short peptides have shown that the presence of specific amino acid sequences can induce defined secondary structures. In the case of this compound, the Gly-Phe sequence is a known motif for inducing β-turn conformations. It is plausible that this compound would exhibit CD spectra characteristic of a β-turn or a disordered conformation in aqueous solutions. In structure-promoting solvents like 2,2,2-trifluoroethanol, an increase in ordered structures, such as helical content, might be observed.

Table 1: Expected CD Spectral Features for Possible Secondary Structures of this compound

Secondary Structure Expected CD Maxima/Minima
β-Turn (Type I/II) Weak positive band ~220 nm, strong negative band ~200 nm
Random Coil Strong negative band near 198 nm
α-Helix Negative bands at 222 nm and 208 nm, positive band at 192 nm

| 310-Helix | Negative bands at 220 nm and 205 nm, positive band at 195 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics of this compound

Detailed 2D NMR experiments, such as COSY, TOCSY, and NOESY, would be required for a full structural elucidation. The chemical shifts of the amide protons and their temperature coefficients can reveal the presence of intramolecular hydrogen bonds, which are key features of stable secondary structures like β-turns. For example, in a study of a related tetrapeptide, Boc-Gly-Aib-Phe-Met-NH₂, low-temperature coefficients for specific amide protons suggested their involvement in a β-turn conformation. ias.ac.in Similar analyses on this compound would be expected to reveal the conformational preferences of its backbone.

Table 2: Key NMR Parameters for Structural Analysis of this compound

NMR Parameter Information Gained
Chemical Shifts (¹H, ¹³C, ¹⁵N) Provides information on the local electronic environment of each nucleus, indicative of conformation.
³J Coupling Constants Relates to dihedral angles (φ) and provides constraints for backbone conformation.
Nuclear Overhauser Effects (NOEs) Indicates through-space proximity of protons (<5 Å), crucial for determining 3D structure.
Temperature Coefficients (dδ/dT) Low values for amide protons suggest involvement in intramolecular hydrogen bonding.

| Relaxation Times (T₁, T₂) | Provides insights into the dynamics and flexibility of the peptide backbone and side chains. |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Patterns in this compound

Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive probes of the vibrational modes of a molecule, which are in turn influenced by its structure and intermolecular interactions, particularly hydrogen bonding.

The amide I band (1600-1700 cm⁻¹) in the IR spectrum is especially informative for peptide secondary structure. Different conformations give rise to characteristic frequencies within this region. For this compound, the presence of intramolecular hydrogen bonds, indicative of a folded structure like a β-turn, would result in a distinct amide I band profile compared to a random coil conformation. In a study of Boc-Gly-Aib-Phe-Met-NH₂, an amide I band at 3320 cm⁻¹ in dilute chloroform (B151607) solution was indicative of an intramolecularly hydrogen-bonded structure. ias.ac.in In contrast, a similar peptide, Boc-Gly-Gly-Phe-Met-OMe, showed only a free NH band at 3430 cm⁻¹, suggesting an extended conformation. ias.ac.in

Table 3: Typical Amide I Frequencies for Different Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency (cm⁻¹)
β-Sheet ~1620–1640 (strong), ~1680–1700 (weak)
β-Turn ~1660–1685
α-Helix ~1650–1660
310-Helix ~1660–1670

| Random Coil | ~1640–1650 |

X-ray Crystallographic Studies of this compound Single Crystals and Co-crystals

X-ray crystallography provides the most definitive, high-resolution structural information for molecules that can be crystallized. To date, the single-crystal structure of this compound has not been reported in the crystallographic databases.

However, the crystal structures of numerous related short peptides have been determined, often revealing β-turn or extended conformations stabilized by a network of intermolecular hydrogen bonds. Given the flexible nature of the glycine residues, it is conceivable that this compound could crystallize in multiple conformations or as part of a complex co-crystal, influenced by crystal packing forces and the presence of solvent molecules.

Electron Microscopy Techniques for Visualizing this compound Assemblies

This compound is described as a self-assembling N- and C-protected tetrapeptide. medchemexpress.com Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology of such self-assembled structures at the nanoscale.

While specific electron microscopy images for this compound are not available, related protected peptides are known to form various assemblies, including nanofibers, nanotubes, and vesicles, driven by a combination of hydrogen bonding and π-π stacking interactions of the aromatic residues. It is plausible that under appropriate conditions (e.g., specific solvents or pH), this compound could also form similar ordered supramolecular structures.

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Solution Structure and Aggregation States of this compound

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for characterizing the size, shape, and aggregation behavior of macromolecules and their assemblies in solution.

Although specific DLS or SAXS data for this compound are not found in the surveyed literature, these techniques would be essential for a comprehensive understanding of its solution behavior and its propensity to form higher-order assemblies.

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine
2,2,2-trifluoroethanol TFE
Boc-Gly-Aib-Phe-Met-NH₂
Boc-Gly-Gly-Phe-Met-OMe

Influence of Solvent Environment and Solution Conditions on this compound Conformation

The conformation of this compound in solution is a dynamic equilibrium of various structures, which is significantly modulated by the properties of the solvent. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent all play a role in stabilizing or destabilizing different peptide conformations.

The interplay between intramolecular and intermolecular hydrogen bonds is a key factor. In non-polar, aprotic solvents like chloroform, intramolecular hydrogen bonds are more favored, which can lead to the formation of folded structures such as β-turns. For a tetrapeptide like this compound, a β-turn could potentially form, stabilized by a hydrogen bond between the carbonyl oxygen of the Boc-protecting group or the first glycine and the amide proton of the C-terminal glycine. However, for a closely related peptide, t-boc-Tyr-Gly-Gly-Phe, studies have indicated an unfolded structure even in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent chemscene.com. This suggests that the inherent flexibility of the glycine residues may disfavor a stable, folded conformation.

In polar, protic solvents such as water or methanol, the peptide's amide groups can form hydrogen bonds with the solvent molecules. This competition between intramolecular and solvent-peptide hydrogen bonds often leads to the disruption of compact, folded structures and the predominance of more extended or random coil conformations chemscene.com. The hydrophobic side chain of the phenylalanine residue may also influence conformation, potentially being involved in hydrophobic collapse in aqueous environments to minimize contact with water, although in such a short peptide, this effect is likely to be less pronounced than in larger proteins.

Table 1: Hypothetical Influence of Solvent on the Predominant Conformation of this compound as Observed by Circular Dichroism (CD) Spectroscopy

Solvent Predominant Conformation Characteristic CD Signal (nm)
Chloroform (non-polar) β-turn / Folded Negative band around 220-230 nm, Positive band around 200-210 nm
Acetonitrile (polar aprotic) Mixture of folded and extended Reduced ellipticity compared to non-polar solvents
Methanol (polar protic) Extended / Random Coil Strong negative band below 200 nm
Water (polar protic) Random Coil Strong negative band around 195 nm

NMR spectroscopy provides more detailed structural information at the atomic level. Changes in the chemical shifts of the amide protons (NH) with solvent composition can indicate their involvement in hydrogen bonding. Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and exhibit a smaller change in chemical shift upon solvent titration compared to solvent-exposed protons. For a flexible peptide like this compound, it is expected that the amide protons would show significant solvent-dependent chemical shift changes, consistent with a largely unfolded or flexible state in most common solvents chemscene.com.

Thermal Stability and Unfolding Dynamics of this compound Structures

The thermal stability of any ordered structure that this compound may adopt is another critical aspect of its conformational analysis. Even if a folded conformation like a β-turn is present at room temperature, it is likely to be in equilibrium with unfolded states. Increasing the temperature provides the energy to overcome the non-covalent interactions stabilizing the folded structure, leading to its unfolding or "melting."

The thermal denaturation of a peptide can be monitored by observing the change in a spectroscopic signal, such as the molar ellipticity at a specific wavelength in the CD spectrum, as a function of temperature. For peptides that exhibit a cooperative unfolding transition, a sigmoidal curve is typically observed, from which a melting temperature (Tm) can be determined. The Tm represents the temperature at which 50% of the peptide is in the folded state and 50% is in the unfolded state.

For short, flexible peptides like this compound, any cooperative unfolding transition is likely to be broad, indicating a low degree of cooperativity in the unfolding process. This is because such peptides lack the extensive network of stabilizing interactions found in larger proteins. Studies on other protected peptides have shown that they can exhibit cooperative folding-to-unfolding transitions with measurable melting temperatures biosynth.com. However, the stability of such structures is highly dependent on the specific amino acid sequence and the solvent conditions.

The presence of the bulky, hydrophobic Boc and phenyl groups may contribute some stability to a folded structure through hydrophobic and van der Waals interactions. However, the high conformational entropy of the glycine residues would counteract this, favoring a disordered state. The unfolding of this compound is expected to be a dynamic process involving the gradual disruption of any transiently formed hydrogen bonds and other non-covalent interactions.

A hypothetical thermal denaturation profile for a transiently folded structure of this compound is presented in Table 2. It is important to note that due to its flexibility, this peptide may not exhibit a sharp, cooperative unfolding transition, and the "melting" may occur over a broad temperature range.

Table 2: Hypothetical Thermal Unfolding Data for a Transiently Folded Conformation of this compound in a Non-polar Solvent

Temperature (°C) % Folded (Hypothetical) Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) (Hypothetical)
25 70 -5000
35 60 -4000
45 50 (Tm) -3500
55 40 -3000
65 30 -2500
75 20 -2000

Biological Activity and Mechanistic Investigations of Boc Gly Gly Phe Gly Oh

In Vitro Biological Assays for Profiling Boc-Gly-Gly-Phe-Gly-OH Bioactivity

The in vitro biological activity of this compound is intrinsically linked to its sequence, Gly-Gly-Phe-Gly (GGFG), which is designed to be recognized and cleaved by specific intracellular proteases. iphasebiosci.comiris-biotech.de This targeted cleavage is the primary biological event of interest and the basis for its use in advanced drug delivery systems like ADCs.

While this compound is primarily a substrate for certain enzymes rather than an inhibitor, the study of its interaction with proteases is crucial for understanding its function. The GGFG sequence is a known substrate for lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment. iphasebiosci.comiris-biotech.demdpi.com

Research has shown that the GGFG linker is susceptible to cleavage by cathepsin B and cathepsin L, which are cysteine proteases found in lysosomes. iphasebiosci.com This enzymatic action is the key mechanism for releasing a conjugated payload from an ADC after it has been internalized into a target cancer cell. iphasebiosci.comnih.gov One study highlighted that the GGFG linker is particularly sensitive to cathepsin L, which resulted in the almost complete release of a conjugated drug (DXd) within a 72-hour period. iphasebiosci.com In that specific context, cathepsin B was observed to have minimal activity. iphasebiosci.com However, other contexts suggest both cathepsin B and L are capable of cleaving GGFG linkers within the endosomes or lysosomes of tumor cells. iphasebiosci.com The efficiency of this cleavage ensures the targeted release of the cytotoxic agent. iphasebiosci.com

In a study involving a norfloxacin (B1679917) conjugate with a Gly-Phe-Gly-Gly linker, the peptide was susceptible to proteolysis by cathepsin B, leading to the release of the native drug. nih.gov This underscores the specificity of the GGFG sequence for certain proteases.

The following table summarizes the enzymatic cleavage characteristics of the GGFG sequence.

EnzymeActivity on GGFG Linker
Cathepsin BCapable of cleaving the GGFG sequence, leading to drug release in the lysosomal environment. iphasebiosci.comiris-biotech.denih.gov
Cathepsin LShows significant activity against the GGFG linker, in some cases being more efficient than Cathepsin B and leading to near-complete payload release over time. iphasebiosci.com

It is important to note that detailed kinetic parameters such as IC50 or Ki values for this compound as an inhibitor are not available, as its primary role is that of a substrate.

There is no publicly available scientific literature detailing the receptor binding profile or ligand-binding dynamics of this compound as an independent molecule. Its design as a linker peptide within an ADC suggests that it is not intended to have high affinity for specific receptors itself. The targeting of an ADC is governed by the monoclonal antibody component, not the linker. fujifilm.com

However, structure-activity relationship studies on related tetrapeptides offer some insights into how sequence modifications can influence receptor interactions. For instance, studies on the nociceptin (B549756) receptor have utilized the Phe-Gly-Gly-Phe tetrapeptide sequence as a template. nih.govacs.org These studies revealed that the distance between the phenylalanine residues is critical for biological activity at this receptor. nih.govacs.org Altering this spacing, or replacing the glycine (B1666218) residues, led to a significant decrease or complete loss of activity. nih.govacs.org While these findings are for a different peptide, they highlight the importance of the peptide backbone and residue composition in determining receptor interactions.

As a standalone peptide, there is a lack of available data on the cytotoxic or anti-proliferative effects of this compound. Its primary application is as a component of ADCs, where the cytotoxic effect is mediated by the released payload, not the linker itself. nih.govfujifilm.com Therefore, any observed cytotoxicity in cell-based assays using an ADC with a GGFG linker is attributed to the released cytotoxic agent. nih.gov

For instance, ADCs utilizing the GGFG linker to carry payloads like exatecan (B1662903) derivatives have demonstrated significant potential against HER2-expressing cancers. nih.gov The efficacy in these cases is a function of the targeted delivery by the antibody and the subsequent release of the cytotoxic drug via linker cleavage. nih.gov

In one study, a synthesized cyclopolypeptide rich in phenylalanine and glycine displayed cytotoxic activity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines, with IC50 values of 13.2 µM and 15.5 µM, respectively. sid.ir However, this was a much larger and structurally different cyclic peptide, and these findings cannot be directly extrapolated to the linear tetrapeptide this compound.

Receptor Binding Profiling and Ligand-Binding Dynamics of this compound

Molecular Mechanism of Action Studies of this compound

The molecular mechanism of action for this compound is centered on its designed instability within specific cellular compartments, which is a key feature of its function in ADCs.

The most critical protein-peptide interaction for this compound is its engagement with the active sites of lysosomal proteases like cathepsin B and L. iphasebiosci.com The peptide sequence is specifically designed to fit into the substrate-binding cleft of these enzymes, leading to its hydrolysis. The stability of the GGFG linker in plasma, as opposed to its lability in the lysosomal compartment, is a testament to the specificity of this interaction. iphasebiosci.com This differential stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC. iphasebiosci.com

There is no evidence to suggest that this compound, as a standalone molecule, directly modulates intracellular signaling pathways. Its role is to be cleaved and release a pharmacologically active agent. nih.govfujifilm.com The subsequent modulation of signaling pathways is a direct consequence of the released payload's activity. For example, if the payload is a DNA-damaging agent or a tubulin inhibitor, it will interfere with cell cycle progression and induce apoptosis through the relevant signaling cascades. fujifilm.com The peptide linker itself is not considered to be the signaling modulator.

Protein-Peptide Interaction Dynamics and Affinity Measurements Involving this compound

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on this compound as a primary bioactive agent are not extensively documented in publicly available research. The principal application of this tetrapeptide is as a protease-cleavable linker in antibody-drug conjugates (ADCs). medchemexpress.comabmole.comglpbio.com Therefore, SAR studies involving this sequence are typically contextualized within the optimization of ADC performance, rather than the intrinsic biological activity of the peptide itself.

The core function of the Gly-Gly-Phe-Gly sequence within an ADC is to be stable in systemic circulation and then be efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization into a target cancer cell. fujifilm.comcreative-peptides.com This releases the cytotoxic payload. SAR studies in this domain focus on how modifications to this peptide sequence affect linker stability and cleavage efficiency.

For instance, the phenylalanine (Phe) residue is a critical component for recognition by certain proteases. vulcanchem.com The glycine (Gly) residues contribute to the flexibility of the linker. creative-peptides.com Variations in the amino acid sequence can significantly impact the rate of drug release. A patent for a drug complex highlighted that a spacer of (N-terminus)-Gly-Gly-Phe-Gly- was preferred for doxorubicin (B1662922) as it released the drug at a high concentration in a short time. google.com

Interactive Data Table: Analogs and Their Reported Applications

Compound/AnalogKey Structural Difference from this compoundPrimary Application/Finding
This compound - (Reference Compound)Protease-cleavable linker for ADCs. medchemexpress.comabmole.comglpbio.com
Gly-Gly-Phe-GlyRemoval of the N-terminal Boc protecting group.The core peptide sequence for protease cleavage. google.com
Mc-Gly-Gly-Phe-Gly-PAB-OHModification with a maleimide (B117702) group (Mc) and a p-aminobenzyloxycarbonyl (PAB) spacer.Component of a more complex ADC linker system. creative-peptides.com
Boc-Phe-Gly-OHShorter dipeptide sequence.A building block for peptide synthesis. chemimpex.commedchemexpress.com
Boc-Ile-Gly-OHSubstitution of Phe-Gly with Ile.Building block in peptide synthesis, noted for hydrophobicity.
Gly-Phe-Ala-LeuDifferent tetrapeptide sequence.Used as a linker for drug conjugation, susceptible to cathepsin B cleavage. nih.gov

Preclinical Evaluation of this compound in Advanced Disease Models

Direct preclinical evaluation of this compound as a standalone therapeutic agent in advanced disease models is not described in the available literature. Its role is almost exclusively as a component within a larger therapeutic construct, namely as an ADC linker. medchemexpress.comabmole.comglpbio.com Therefore, the following sections discuss its evaluation in the context of its function within ADCs.

Pharmacokinetic and Pharmacodynamic Profiling Research of this compound in Biological Systems

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound are intrinsically linked to the ADC of which it is a part. fujifilm.com The purpose of the ADC design, including the linker, is to ensure the conjugate has a long circulation half-life, allowing for sufficient tumor accumulation. fujifilm.com The linker itself is designed to be stable in the bloodstream to prevent premature drug release. creative-peptides.com

Studies on related peptide linkers provide insight into their expected behavior. For example, research on a macromolecular prodrug of norfloxacin linked by a Gly-Phe-Gly-Gly tetrapeptide showed slow release of the drug at blood pH, which is a desirable characteristic for a linker. nih.gov The cleavage of the linker and subsequent drug release at the target site is the key pharmacodynamic event. fujifilm.com

Biocompatibility and Immunogenicity Assessments of this compound in Vivo

Broader research into peptide-based biomaterials supports the general biocompatibility of short peptide sequences. For instance, hydrogels made from similar short peptides have shown good biocompatibility with cell lines, making them promising for biomedical applications. frontiersin.org The design of peptide linkers for ADCs inherently requires high biocompatibility to avoid adverse immune reactions. creative-peptides.com

Bioavailability and Metabolic Fate Research of this compound

The concept of bioavailability for this compound is not applicable in the traditional sense, as it is not administered as a standalone oral or systemic drug. fujifilm.com Instead, it is part of an intravenously administered ADC. fujifilm.com Its "bioavailability" can be considered in terms of its stability within the ADC in circulation and its availability for cleavage at the target site.

The metabolic fate of the this compound linker is its enzymatic degradation. creative-peptides.com Once the ADC is internalized by a target cell, it is trafficked to the lysosome, where proteases cleave the peptide linker. fujifilm.comcreative-peptides.com This releases the active drug. A study on a norfloxacin conjugate with a Gly-Phe-Gly-Gly linker indicated that it is susceptible to proteolysis by cathepsin B, a lysosomal protease. nih.gov The resulting metabolites would be the individual amino acids (glycine and phenylalanine) and the remnants of the Boc group, which would then be processed through normal cellular metabolic pathways.

Supramolecular Assembly and Advanced Materials Science Involving Boc Gly Gly Phe Gly Oh

Self-Assembly Mechanisms of Boc-Gly-Gly-Phe-Gly-OH into Ordered Nanostructures

The self-assembly of peptides like this compound is a complex process where individual molecules spontaneously organize into stable, non-covalently linked, higher-order structures. dokumen.pub This phenomenon is driven by an intricate interplay of various forces, including hydrophobic interactions, hydrogen bonding, and aromatic stacking. reading.ac.ukresearchgate.net The final morphology of the assembled nanostructure—be it a sphere, fiber, or sheet—is dictated by the peptide's primary sequence and the surrounding environmental conditions. nih.govcnr.it

Role of Hydrophobic Interactions in this compound Self-Assembly

Hydrophobic interactions are a primary driving force in the self-assembly of amphiphilic peptides like this compound in aqueous environments. nih.govd-nb.info The bulky, nonpolar tert-butoxycarbonyl (Boc) group and the phenyl side chain of the phenylalanine residue are inherently water-repelling. nih.govreading.ac.uk

In an aqueous solution, these hydrophobic moieties tend to minimize their contact with water molecules. This leads to their aggregation, forming a hydrophobic core. nih.gov This process is entropically favorable as it releases ordered water molecules from the hydrophobic surfaces into the bulk solution. Molecular dynamics simulations of similar Boc-protected peptides show that this hydrophobic collapse is often the initial event in the nucleation and growth of nanostructures. nih.govd-nb.info For instance, studies on other tetrapeptides have shown that hydrophobic effects can drive the formation of nanospheres where hydrophobic side chains are pointed towards the core, effectively shielding them from the aqueous solvent. nih.govacs.orgnih.gov

Aromatic Stacking and Hydrogen Bonding in this compound Supramolecular Architectures

While hydrophobic forces initiate aggregation, the directionality and stability of the resulting nanostructures are often controlled by more specific interactions like aromatic stacking and hydrogen bonding. scispace.comacs.org

Aromatic Stacking: The phenylalanine residue, with its aromatic phenyl group, plays a crucial role through π-π stacking interactions. scispace.comrsc.org These interactions involve the face-to-face or edge-to-face stacking of the aromatic rings, which contributes significantly to the stability of the assembly. acs.org This ordered arrangement is a key factor in the formation of well-defined structures like nanofibers and nanoribbons. reading.ac.ukacs.org In studies of analogous peptides, π-π stacking has been shown to facilitate directional growth and stabilize the final supramolecular architecture. acs.orgrsc.org

Hydrogen Bonding: The peptide backbone of this compound contains multiple amide (-CONH-) groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive intermolecular hydrogen-bonding networks. acs.orgresearchgate.net This typically leads to the formation of secondary structures like β-sheets, where peptide chains align in parallel or anti-parallel fashion. researchgate.netmdpi.com These β-sheet structures often serve as the fundamental building blocks that further assemble into larger, more complex architectures like fibers and hydrogel networks. rsc.orgresearchgate.net The Boc group's urethane (B1682113) moiety can also participate in hydrogen bonding. researchgate.net

Influence of Solvent, Concentration, pH, and Temperature on this compound Self-Assembly Kinetics

The self-assembly process is highly sensitive to external environmental factors, which can be manipulated to control the resulting nanostructures. nih.govscispace.comrsc.org

Solvent: The choice of solvent dramatically affects self-assembly by altering the solubility of the peptide and mediating the strength of non-covalent interactions. nih.govrsc.org For example, dissolving a Boc-protected dipeptide in a mixed solvent system like acetonitrile-water can lead to different morphologies, from spheres to plates, simply by varying the solvent ratio. cnr.itresearchgate.net Organic solvents can influence hydrophobic and aromatic interactions, leading to diverse supramolecular architectures. rsc.orgresearchgate.net

Concentration: Peptide concentration is a critical parameter that can dictate the type and size of the resulting aggregates. acs.org At low concentrations, small, discrete nanostructures like nanospheres may form. acs.orgnih.gov As the concentration increases, these initial structures can fuse or grow into larger assemblies such as microspheres or extensive fibrillar networks. acs.orgnih.gov Studies on a Boc-tetrapeptide showed a transition from nanospheres to clustered microspheres as the concentration was raised. acs.orgnih.gov

pH: The pH of the solution can significantly influence the charge state of the peptide, particularly the C-terminal carboxylic acid group (-COOH) of this compound. nih.govrsc.org At low pH, the carboxyl group is protonated and neutral, while at higher pH, it becomes deprotonated and negatively charged (-COO⁻). This change in charge affects the electrostatic interactions between peptide molecules. Increased electrostatic repulsion can hinder aggregation, while charge neutralization can promote it. nih.govscispace.com This pH-responsiveness is a key feature in designing "smart" materials that assemble or disassemble under specific pH conditions. scispace.comrsc.org

Temperature: Temperature can have competing effects on the forces driving self-assembly. nih.govscispace.com Generally, an increase in temperature weakens hydrogen bonds but strengthens hydrophobic interactions. nih.gov The ultimate effect on the self-assembled structure depends on the delicate balance between these forces. scispace.com For some Boc-protected peptides, higher temperatures have been shown to induce distinct morphological changes in the final aggregates. cnr.itrsc.org

Fabrication of Peptide-Based Hydrogels and Bio-nanomaterials from this compound

The propensity of this compound to self-assemble into nanofibrous networks makes it a candidate for the fabrication of hydrogels. rsc.org Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. nih.gov

The process typically involves dissolving the peptide in a suitable solvent, sometimes an organic solvent, and then inducing self-assembly by changing conditions, such as adding an aqueous buffer. reading.ac.uk The peptide molecules assemble into long nanofibers through the interactions described previously (hydrophobic, π-π stacking, hydrogen bonding). reading.ac.ukrsc.org As these fibers grow and entangle, they form a cross-linked network that immobilizes water molecules, resulting in the formation of a self-supporting hydrogel. rsc.orgnih.gov The mechanical properties of these hydrogels can be tuned by altering peptide concentration and environmental factors like pH or ionic strength. rsc.orgnih.gov Beyond hydrogels, these peptides can be used to create a variety of bionanomaterials, including nanospheres, nanotubes, and surface coatings. dokumen.pubnih.gov

Research into Applications of this compound Assemblies in Controlled Drug Delivery Systems

The self-assembled nanostructures of this compound, particularly hydrogels and nanospheres, are actively being researched for use in controlled drug delivery systems. nih.govacs.org These peptide-based materials offer advantages like biocompatibility and biodegradability. mdpi.com

The porous, water-filled network of a hydrogel can serve as a reservoir for therapeutic molecules. Drugs can be physically entrapped within the hydrogel matrix during its formation. The release of the drug can then occur via diffusion through the network. nih.gov Furthermore, because the peptide itself is a substrate for proteases, hydrogels made from this compound could be designed to be enzyme-cleavable, allowing for targeted drug release in specific biological environments where such enzymes are active. glpbio.com

Spherical assemblies, or nanospheres, formed by similar tetrapeptides have been shown to encapsulate hydrophobic drugs within their core. nih.govacs.org These nanocarriers can potentially improve the solubility and bioavailability of poorly water-soluble drugs. acs.org Some peptide assemblies can also bind drugs on their surface through aromatic interactions, providing another mechanism for drug loading and release. acs.orgnih.gov The release can be triggered by changes in the environment, such as a shift to a more acidic pH, which is characteristic of tumor microenvironments or intracellular compartments like lysosomes. researchgate.netnih.gov

Integration of this compound into Hybrid Organic-Inorganic Materials for Functionalization

There is growing interest in creating hybrid materials by combining the self-assembling properties of peptides with the unique characteristics of inorganic materials. nih.govresearchgate.net this compound can be used to functionalize the surfaces of inorganic nanoparticles (e.g., gold, silica) or substrates. nih.govacs.org

This integration can be achieved through several methods. The peptide can be designed to self-assemble onto the surface of a nanoparticle, with the hydrophobic peptide components interacting with a hydrophobic coating on the particle, while the hydrophilic parts remain exposed to the aqueous environment. nih.gov This can improve the solubility and biocompatibility of the inorganic material. nih.gov

Alternatively, the peptide can be chemically attached to a functionalized surface. For example, the carboxylic acid group of the peptide could be coupled to an amine-functionalized silica (B1680970) particle. researchgate.netacs.org Such hybrid materials combine the structural and functional properties of both components. The peptide layer can provide specific recognition sites, act as a biocompatible coating, or serve as a scaffold for further functionalization, while the inorganic core can provide properties like magnetism, optical activity, or catalytic function. nih.govresearchgate.net

Development of Responsive and Smart Materials Derived from this compound

The tetrapeptide N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (this compound) has emerged as a critical component in the design of advanced, stimuli-responsive systems, particularly in the field of smart drug delivery. Its primary application lies in its function as an enzyme-cleavable linker within complex biomaterials, most notably Antibody-Drug Conjugates (ADCs). medchemexpress.combroadpharm.com In this context, the peptide sequence itself imparts a "smart" quality to the larger molecular assembly, enabling a triggered response to a specific biological cue.

The core of its functionality as a component in smart materials is its inherent susceptibility to enzymatic degradation. The Gly-Phe-Gly sequence is recognized and cleaved by specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. unimi.it This enzyme-mediated cleavage is the stimulus that triggers the activation of the material, leading to the release of a conjugated payload. This mechanism allows for the development of materials that are stable and inert in general circulation but become active upon reaching the target site, a hallmark of smart material design.

While research on bulk hydrogels or phase-changing polymers derived solely from this compound is not extensively documented, its role as a responsive linker is well-established and forms the basis of its application in advanced materials science. unimi.it The self-assembly property of this N- and C-protected tetrapeptide is a key feature that facilitates its incorporation into larger, functional systems. medchemexpress.combroadpharm.com

Research Findings on Enzyme-Responsive Behavior

The primary responsive characteristic of materials incorporating this compound is their sensitivity to enzymatic action. This has been leveraged in the design of sophisticated drug delivery vehicles.

Antibody-Drug Conjugates (ADCs): In ADCs, this compound serves as a linker connecting a monoclonal antibody to a potent cytotoxic drug. The antibody directs the conjugate to cancer cells. Once the ADC is internalized into the target cell's lysosomes, where cathepsin B is present, the peptide linker is cleaved. This cleavage releases the cytotoxic agent directly at the site of action, minimizing systemic exposure and associated toxicity. medchemexpress.combroadpharm.com

Polymeric Prodrugs: The peptide has been used as a spacer in dextran-based drug complexes. google.com In such systems, the polymer backbone provides solubility and stability, while the tetrapeptide linker allows for controlled, enzyme-triggered release of an attached drug, such as doxorubicin (B1662922). google.com The selection of the -Gly-Gly-Phe-Gly- sequence is specifically noted for its ability to release the drug at a high concentration in a short time upon enzymatic action. google.com

The responsiveness of these materials is a direct consequence of the peptide's specific amino acid sequence. The table below summarizes the key aspects of this enzyme-triggered responsiveness.

Stimulus Responsive Sequence Mechanism of Action Resulting Function Reference
Proteolytic Enzymes (e.g., Cathepsin B)-Gly-Gly-Phe-Gly-Enzymatic cleavage of the peptide bond, typically C-terminal to the Phenylalanine residue.Site-specific release of a conjugated molecule (e.g., a cytotoxic drug). medchemexpress.comunimi.itgoogle.com

The development of these smart materials relies on precise chemical synthesis, often employing solid-phase peptide synthesis (SPPS) to create the tetrapeptide linker, which is then conjugated to the other components of the system. google.com The Boc (tert-Butoxycarbonyl) protecting group on the N-terminus is crucial during synthesis to prevent unwanted side reactions and is subsequently removed to allow for conjugation. google.com

Advanced Analytical and Spectroscopic Characterization Techniques Applied to Boc Gly Gly Phe Gly Oh

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isomeric Forms of Boc-Gly-Gly-Phe-Gly-OH

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed structural analysis of peptides like this compound. It provides precise mass measurements, which are crucial for confirming the elemental composition and identifying potential modifications or impurities. nih.govmdpi.com

In the analysis of this compound, HRMS is instrumental in elucidating its fragmentation pathways under techniques like collision-induced dissociation (CID). The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-ions. The precise masses of these fragment ions allow for the definitive sequencing of the amino acids. For instance, the fragmentation of the peptide backbone can lead to characteristic cleavages, and the resulting fragments can be analyzed to confirm the Gly-Gly-Phe-Gly sequence. nih.gov

Furthermore, HRMS can be employed to distinguish between isomeric forms of the peptide. Isomers, such as those arising from the racemization of the phenylalanine residue (L-Phe to D-Phe), would exhibit identical mass-to-charge ratios but could potentially be differentiated by subtle differences in their fragmentation patterns or by coupling HRMS with a chiral separation technique. nih.gov The presence of the Boc protecting group also introduces specific fragmentation patterns, often involving the loss of the tert-butyl group or the entire Boc moiety, which are readily identifiable by HRMS.

Advanced Chromatographic Methods for Purity Assessment and Isolation of this compound in Complex Matrices

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from complex mixtures, such as those encountered during synthesis or in biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of peptides. adventchembio.com A typical reversed-phase HPLC (RP-HPLC) method for this compound would utilize a C18 column. The mobile phase usually consists of a gradient of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. nih.govresearchgate.net

Method development involves optimizing several parameters to achieve a good separation of the main peptide from any impurities. These impurities could include deletion sequences (e.g., Boc-Gly-Phe-Gly-OH), insertion sequences, or peptides with protecting groups that were not successfully removed. Validation of the HPLC method ensures its reliability, accuracy, and reproducibility for quality control purposes. adventchembio.com A recent patent describes a preparation method for this compound that resulted in a final product with an HPLC purity of 99.1%, highlighting the effectiveness of HPLC in quality assessment. google.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Capillary Electrophoresis (CE) for Charge Variant Analysis of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for analyzing the charge heterogeneity of peptides and proteins. nih.govnih.gov For this compound, charge variants can arise from modifications such as deamidation of the peptide backbone or the presence of impurities with different ionization states.

Capillary Zone Electrophoresis (CZE) separates molecules based on their mass-to-charge ratio in a buffered electrolyte. By carefully selecting the pH of the background electrolyte (BGE), it is possible to resolve species with subtle differences in their net charge. researchgate.net

Another powerful CE technique is imaged capillary isoelectric focusing (iCIEF). nih.gov In iCIEF, a pH gradient is established within the capillary, and the peptide migrates to the point where its net charge is zero, its isoelectric point (pI). lcms.cz This allows for the separation of charge variants with very high resolution. The development of CE-based methods provides a robust framework for the detailed characterization of the charge heterogeneity of therapeutic peptides and proteins. nih.gov

Specialized Spectroscopic Methods for In-Depth Structural Insights into this compound Assemblies

Beyond routine characterization, specialized spectroscopic methods can provide deeper insights into the higher-order structure and dynamics of this compound, particularly in its aggregated or assembled states.

Solid-State NMR for Peptide Packing and Dynamics in this compound Aggregates

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of insoluble or aggregated peptides. acs.org For this compound, which is known to self-assemble, ssNMR can provide information on the peptide's conformation, packing arrangement, and intermolecular interactions within aggregates. medchemexpress.combroadpharm.com

By using isotopically labeled (e.g., ¹³C, ¹⁵N) versions of the peptide, specific inter- and intra-molecular distances can be measured through techniques like Rotational Resonance (RR) and Rotational Echo Double Resonance (REDOR). acs.org These measurements can reveal the secondary structure adopted by the peptide within the aggregate (e.g., β-sheet) and how individual peptide molecules are arranged relative to one another. d-nb.info The chemical shift anisotropies (CSAs) of the amide ¹⁵N and carbonyl ¹³C nuclei are also sensitive to the local conformation and can be used to probe the peptide's structure. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies of this compound

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the orientation and interaction of molecules adsorbed on a metal surface. researchgate.netnih.gov For this compound, SERS can be used to study its behavior at interfaces, which is relevant to its applications in drug delivery and as a linker.

When this compound is adsorbed onto a SERS-active substrate (typically silver or gold nanoparticles), the Raman signals of the vibrational modes closest to the surface are significantly enhanced. mdpi.com By analyzing the enhancement patterns of the different vibrational bands (e.g., amide I, II, and III bands, and the modes of the phenylalanine side chain), it is possible to deduce the orientation of the peptide with respect to the surface. For example, strong enhancement of the phenyl ring vibrations would suggest that the phenylalanine residue is in close proximity to the surface. researchgate.net This information is crucial for understanding how the peptide interacts with surfaces and how this might influence its function.

Microcalorimetry Techniques for Thermodynamics of this compound Interactions (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. wur.nl This method provides a complete thermodynamic profile of an interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding event. nih.gov

In the context of this compound, ITC is an invaluable tool for studying its interaction with proteases, the enzymes designed to cleave this linker and release a therapeutic payload in ADCs. Such studies are essential for understanding the specificity and efficiency of the cleavage process.

An exemplary ITC experiment would involve titrating a solution of this compound into a sample cell containing a specific protease, such as cathepsin B, which is known to cleave Phe-containing peptides. The heat released or absorbed upon each injection is measured, generating a binding isotherm. Analysis of this isotherm can yield the thermodynamic parameters of the interaction.

Table 1: Representative Thermodynamic Parameters for the Interaction of this compound with a Protease at 25°C as Determined by ITC

Thermodynamic ParameterValueUnit
Association Constant (K_a)1.5 x 10^5M^-1
Dissociation Constant (K_d)6.7µM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-8.4cal/mol·K
Gibbs Free Energy Change (ΔG)-7.0kcal/mol
Stoichiometry (n)1.1-

This hypothetical data suggests a moderately strong, enthalpically driven interaction, which is characteristic of many specific enzyme-substrate bindings. The negative enthalpy change indicates that the binding process is exothermic, likely due to the formation of favorable contacts such as hydrogen bonds and van der Waals interactions within the enzyme's active site.

Electrochemical Characterization of this compound in Biosensing Research and Redox Behavior

Electrochemical methods offer a sensitive and often straightforward approach to studying the redox behavior of molecules and can be harnessed for the development of biosensors. For a peptide like this compound, the primary electroactive moiety is the phenylalanine residue. The aromatic ring of phenylalanine can be electrochemically oxidized at a sufficiently positive potential. researchgate.net This redox activity can be exploited for quantitative analysis and in the design of electrochemical biosensors.

The electrochemical behavior of this peptide can be investigated using techniques such as cyclic voltammetry (CV). In a typical CV experiment, the peptide is adsorbed onto an electrode surface, and the potential is swept back and forth while the resulting current is measured. The presence of the phenylalanine residue would be expected to give rise to an oxidation peak at a characteristic potential. The position and magnitude of this peak can provide information about the electron transfer kinetics and the concentration of the peptide. d-nb.info

The electrochemical properties of phenylalanine-containing peptides have been shown to be influenced by the peptide sequence and structure. For instance, the presence of other amino acids can affect the formal potential (E_o) and the rate of electron transfer (k_ET). d-nb.info Studies on similar peptides suggest that the phenylalanine residue facilitates electron transfer due to the π-electron system of its aromatic ring. d-nb.info

The redox properties of this compound could be harnessed in biosensing applications. researchgate.net For example, a biosensor for a specific protease could be designed by immobilizing the peptide on an electrode. Cleavage of the peptide by the protease would lead to a change in the electrochemical signal, such as a decrease in the oxidation peak current of the phenylalanine residue, allowing for the detection of protease activity. Phenylalanine-rich peptides have demonstrated utility in the fabrication of electrochemical sensors. mdpi.com

While specific electrochemical data for this compound is not available, the following table provides representative electrochemical parameters that could be expected based on studies of similar phenylalanine-containing peptides on a gold electrode. researchgate.netd-nb.info

Table 2: Representative Electrochemical Parameters for this compound

ParameterValueConditions
Anodic Peak Potential (E_pa)+0.85V vs. Ag/AgCl
Cathodic Peak Potential (E_pc)Not observedIrreversible oxidation
Electron Transfer Rate Constant (k_ET)-Dependent on experimental setup
Diffusion Coefficient (D)-Dependent on experimental setup

The irreversible nature of the oxidation is typical for phenylalanine under these conditions. The precise peak potential would be sensitive to the pH, the composition of the supporting electrolyte, and the nature of the electrode material.

Computational and Theoretical Approaches in the Study of Boc Gly Gly Phe Gly Oh

Molecular Dynamics Simulations for Conformational Sampling and Dynamics of Boc-Gly-Gly-Phe-Gly-OH in Different Environments

Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, enabling the exploration of a peptide's conformational landscape and dynamic behavior over time. For a flexible peptide like this compound, MD simulations can reveal how its shape changes in different environments, such as in aqueous solution or when interacting with other molecules.

Detailed research findings from studies on similar short peptides show that the conformational ensemble is often diverse, featuring multiple stable and transient structures rather than a single dominant one. plos.orgnih.gov Simulations typically start from an extended peptide conformation, which is then solvated in a periodic box of water molecules (or other solvents) to mimic experimental conditions. frontiersin.org Over microseconds of simulation time, the trajectory of each atom is calculated, revealing the peptide's folding and dynamics. Analysis of these trajectories can identify predominant conformations, such as β-turns or extended structures, and the hydrogen-bonding patterns that stabilize them. plos.orgnih.gov While specific MD studies on this compound are not extensively published, the methodology would be crucial to understand its flexibility, a key attribute for its role as a cleavable linker.

Table 1: Typical Parameters for Molecular Dynamics Simulations of Peptides This table outlines common settings used in MD simulations for peptides, which would be applicable to studying this compound.

ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function of the system, describing interactions between atoms.
Water Model TIP3P, SPC/EExplicitly represents solvent molecules, which is critical for accurate conformational sampling.
Simulation Time Nanoseconds (ns) to Microseconds (µs)Determines the extent of conformational space that can be explored. Longer times are needed for complex folding events.
Temperature 298 K or 310 K (25°C or 37°C)Simulates physiological or standard experimental conditions.
Pressure 1 barMaintains constant pressure during the simulation (NPT ensemble).
Boundary Conditions PeriodicAvoids edge effects by simulating an infinitely repeating system.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions of this compound

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about a molecule's electronic structure, geometry, and reactivity. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to study peptides, often focusing on smaller fragments or specific conformations identified by MD simulations. researchgate.net

For this compound, QC calculations can be used to:

Determine Accurate Geometries: Optimize the molecular structure to find the most stable (lowest energy) conformations.

Predict Spectroscopic Properties: Calculate NMR and IR spectra to help interpret experimental data. For instance, theoretical calculations on the dipeptide Boc-Gly-ΔPhe-NHMe have been used to correlate calculated chemical shifts and vibrational frequencies with experimentally observed spectra to confirm conformational preferences. researchgate.net

Analyze Reactivity: Investigate the electronic properties related to the peptide's cleavage, such as the charge distribution around the scissile Phe-Gly bond. This can elucidate the mechanism of enzymatic hydrolysis.

Evaluate Intramolecular Interactions: Quantify the strength of hydrogen bonds that stabilize specific structures, such as β-turns. Studies on related dehydropeptides show that the tendency to form β-turns is highly dependent on the local amino acid configuration and can be accurately predicted. researchgate.net

Table 2: Application of Quantum Chemical Methods to Peptide Analysis This table summarizes how different QC methods can be applied to analyze the properties of this compound.

QC MethodProperty PredictedRelevance to this compound
DFT (e.g., B3LYP) Optimized geometry, IR/Raman frequencies, NMR chemical shifts, electronic properties (e.g., HOMO/LUMO energies).Provides a balance of accuracy and computational cost for predicting structure and spectra.
MP2 More accurate energies and geometries, interaction energies.Offers a higher level of theory for refining conformational energies and studying non-covalent interactions.
Time-Dependent DFT (TD-DFT) Electronic excitation energies, UV-Vis and Circular Dichroism (CD) spectra.Predicts how the peptide interacts with light, which is useful for characterizing its secondary structure.

In Silico Docking and Molecular Modeling of this compound with Proposed Biological Targets

Given that this compound is widely used as a protease-cleavable linker, molecular docking is an essential computational tool to study its interaction with target enzymes, such as cathepsins. medchemexpress.comglpbio.com Docking algorithms predict the preferred orientation of the peptide when bound to the enzyme's active site, providing a model of the enzyme-substrate complex.

A typical docking study would involve:

Obtaining the 3D crystal structure of the target protease (e.g., human cathepsin B) from a database like the Protein Data Bank.

Generating a 3D conformation of this compound.

Using docking software to place the peptide into the active site of the enzyme, exploring various positions and orientations.

Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions) to identify the most likely binding mode.

These models can reveal the specific amino acid residues in the enzyme that interact with the peptide, explaining the basis for its cleavage specificity between the phenylalanine and glycine (B1666218) residues. Such insights are invaluable for designing new linkers with tailored cleavage properties. researchgate.net

De Novo Peptide Design Principles Applied to this compound Derivatives for Enhanced Properties

De novo design involves creating new peptide sequences with desired structures and functions. The principles of de novo design can be applied to modify this compound to enhance its properties, such as proteolytic stability, cleavage kinetics, or solubility.

Computational approaches guide this process by predicting how specific amino acid substitutions would affect the peptide's behavior. Key strategies include:

Inducing Secondary Structures: The sequence Gly-Phe-Gly is flexible. Replacing a glycine with a residue like D-Proline can force the peptide into a rigid β-turn structure, which may alter its recognition by proteases. princeton.edu

Modulating Hydrophobicity: The phenylalanine residue is critical for recognition by certain proteases but also contributes to aggregation. It could be substituted with other non-natural aromatic amino acids to fine-tune hydrophobicity and binding affinity.

Enhancing Stability: Replacing L-amino acids with their D-isomers at positions not critical for enzyme recognition can increase resistance to degradation by other non-target proteases.

Table 3: Examples of De Novo Design Strategies for Modifying this compound This table presents hypothetical modifications to the parent peptide and the predicted outcomes based on established de novo design principles.

ModificationDesign PrinciplePredicted Effect
Replace Gly with D-Ala Stereochemical modificationIncreased resistance to general proteolysis.
Replace Phe with naphthylalanine Increase aromatic surface areaPotentially enhanced π-stacking interactions with the protease active site.
Replace Gly³ with D-Pro Induce a specific turn conformationConstrain the peptide backbone, potentially altering cleavage kinetics or specificity.
Add PEG chain to C-terminusConjugation of a hydrophilic polymerImproved solubility and altered pharmacokinetic properties.

Predictive Models for this compound Aggregation Propensity and Self-Assembly Behavior

Peptide aggregation is a critical concern, as it can affect solubility and biological activity. The self-assembly of short peptides is driven by non-covalent interactions, particularly hydrogen bonding and hydrophobic interactions from aromatic side chains. researchgate.netnih.gov The phenylalanine residue in this compound makes it susceptible to aggregation. rsc.org

Computational models and algorithms can predict a peptide's tendency to aggregate:

Aggregation-Prone Region (APR) Prediction: Algorithms like TANGO analyze the peptide sequence to identify short, hydrophobic segments with a high propensity to form β-sheets, which are the basis of many aggregates. nih.gov For this tetrapeptide, the Phe residue is the core of the APR.

Influence of Protecting Groups: The hydrophobic Boc group at the N-terminus can also influence self-assembly. Studies on related peptides show that terminal capping groups play a significant role in determining the final morphology of the assembled nanostructures. researchgate.netfrontiersin.org

Coarse-Grained Simulations: These simplified simulations can model the self-assembly of many peptide molecules over longer timescales than are accessible with all-atom MD, predicting the formation of larger structures like fibers or spherical aggregates.

Understanding the aggregation propensity through these models allows for the rational design of derivatives with reduced aggregation risk, for example by introducing charged "gatekeeper" residues near the APR to create electrostatic repulsion. nih.gov

Emerging Research Applications and Future Perspectives for Boc Gly Gly Phe Gly Oh

Integration of Boc-Gly-Gly-Phe-Gly-OH in Novel Therapeutic Strategies and Drug Discovery Pipelines

The unique structure of this compound makes it a valuable component in modern drug discovery. medchemexpress.comabmole.com A primary application is its use as a protease-cleavable linker in the design of Antibody-Drug Conjugates (ADCs). abmole.comchemicalbook.comglpbio.commedkoo.com ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic drug. The linker, in this case, the peptide sequence derived from this compound, is designed to be stable in circulation but to be cleaved by proteases, such as cathepsin, which are often overexpressed in the tumor microenvironment. medchemexpress.comabmole.comchemicalbook.com This targeted release of the cytotoxic payload enhances the drug's efficacy against cancer cells while minimizing systemic toxicity.

Beyond its role in ADCs, this compound serves as a crucial building block in the synthesis of novel peptide-based drugs. chemimpex.com Its structure can be incorporated into larger peptide chains designed to mimic or inhibit biological functions, aiding in the creation of new therapeutic agents. Researchers utilize such protected peptides in drug design and testing to assess critical parameters like pharmacokinetics, stability, and bioavailability of new compounds, thereby helping to identify and optimize lead compounds with improved therapeutic profiles. chemimpex.com

Table 1: Applications of this compound in Therapeutics

Application Area Specific Use Research Finding
Antibody-Drug Conjugates (ADCs) Protease-Cleavable Linker The tetrapeptide sequence is cleaved by enzymes like cathepsin in the tumor environment, enabling targeted drug release. medchemexpress.comabmole.comchemicalbook.com
Drug Discovery & Development Peptide Building Block Used to construct larger, biologically active peptides for therapeutic purposes. chemimpex.com
Pharmacokinetic Studies Test Compound Helps in the evaluation of the stability and bioavailability of potential new drug molecules.

| Synthetic Biology | Design of Artificial Proteins | Incorporated into engineered peptides for applications in tissue engineering and regenerative medicine. |

Potential of this compound in Advanced Diagnostics and Biosensor Development

The application of this compound extends into the realm of advanced diagnostics and biosensors. Its utility in bioconjugation, the process of linking biomolecules to other molecules like imaging agents, is critical for developing targeted diagnostic tools, especially in oncology. chemimpex.com

Recent research has demonstrated the feasibility of performing Boc-based solid-phase peptide synthesis (SPPS) directly on sensor surfaces. mdpi.com For instance, peptides have been synthesized on silicon dioxide (SiO₂) surfaces, which are common in Field-Effect Transistor (FET) sensors. mdpi.com In one study, the stepwise synthesis of a peptide chain starting with Boc-Gly-OH was monitored in real-time using Surface Plasmon Resonance (SPR), which detects changes in surface density as each amino acid is added. mdpi.com This ability to construct a peptide receptor layer directly on a transducer surface opens new avenues for creating highly specific and sensitive biosensors for detecting various analytes. mdpi.com The specific sequence of Gly-Gly-Phe-Gly could be designed as a substrate for specific proteases, allowing for the development of diagnostic assays that measure enzymatic activity associated with certain diseases.

Green Synthesis Advancements and Sustainable Production Strategies for this compound Analogs

The pharmaceutical industry is increasingly focused on green chemistry to reduce its environmental footprint, and peptide synthesis is a key area for improvement. rsc.orgmdpi.com Traditional solid-phase peptide synthesis (SPPS) is notorious for its extensive use of organic solvents. rsc.orgacs.org The Boc strategy for peptide synthesis is considered advantageous for green chemistry because the deprotection step, which removes the Boc group, generates only gaseous byproducts. researchgate.netnih.gov

Significant advancements are being made to create more sustainable methods for synthesizing peptides like this compound. Key strategies include:

Aqueous Synthesis: Researchers are developing methods to conduct peptide synthesis in water instead of organic solvents. researchgate.netnih.gov This has been achieved by converting water-insoluble Boc-amino acids into water-dispersible nanoparticles, which increases their surface area and reactivity in an aqueous medium. nih.govmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate coupling reactions, even in water, reducing reaction times from hours to minutes. mdpi.comnih.gov This has been successfully applied to the synthesis of peptides using Boc-amino acid nanoparticles. mdpi.com

Solvent-Free or Minimal Solvent Methods: Mechanochemistry techniques, such as ball milling and reactive extrusion, are being explored for the synthesis of short peptides with little to no solvent use. acs.org

Flow Chemistry: Performing peptide synthesis in continuous flow systems can reduce solvent usage and improve efficiency and automation. acs.org

These greener methods not only reduce waste and environmental impact but can also lead to more cost-effective and efficient production of peptide-based active pharmaceutical ingredients (APIs). rsc.orgmdpi.com

Table 2: Green Chemistry Approaches in Boc-based Peptide Synthesis

Strategy Description Key Advantage
Aqueous SPPS Using water as the primary solvent for synthesis. researchgate.net Eliminates the need for toxic and volatile organic solvents. mdpi.com
Microwave-Assisted Synthesis Applying microwave energy to accelerate reaction rates. nih.gov Significantly reduces synthesis time and energy consumption. mdpi.com
Nanoparticle Reactants Using Boc-amino acids processed into nanoparticles. nih.gov Improves reactivity and enables synthesis in aqueous media. nih.gov

| Mechanochemistry | Solvent-free synthesis via grinding or extrusion. acs.org | Drastically reduces solvent waste. acs.org |

Advances in High-Throughput Screening Methodologies for this compound Libraries

The discovery of new peptide-based drugs relies heavily on the ability to synthesize and screen large libraries of peptide variants. creative-peptides.com High-throughput screening (HTS) methodologies are crucial for efficiently identifying lead compounds from libraries that can contain thousands or even millions of molecules. nih.govtandfonline.com

For tetrapeptide libraries analogous to this compound, computational methods are accelerating the screening process. mdpi.comresearchgate.net A novel approach combines molecular docking with machine learning algorithms to predict the binding performance of vast peptide libraries. researchgate.net In one study, researchers trained a machine learning model on just 1% of a 160,000-member tetrapeptide library and were able to accurately classify the binding potential of the remaining 99%, accelerating the screening process by at least tenfold. researchgate.net

Other HTS technologies applicable to screening libraries based on the this compound scaffold include:

Phage and Ribosome Display: Genetically encoded libraries where the peptide is physically linked to its coding DNA or mRNA, allowing for the rapid selection of binders against a target molecule. tandfonline.com

One-Bead-Two-Compound Libraries: A combinatorial method where each bead in a resin contains a target compound for screening and a second molecule that acts as a tag for identification, often by mass spectrometry. nih.gov

Affinity-Based Screening: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and ELISA are used to measure the binding kinetics of peptides to their targets in a high-throughput format. creative-peptides.com

These advanced screening platforms enable the rapid identification of peptides with high affinity and specificity, significantly streamlining the early stages of drug discovery. creative-peptides.com

Collaborative Research Opportunities and Interdisciplinary Studies Involving this compound

The diverse applications of this compound inherently foster collaboration across multiple scientific disciplines. The development of an ADC, for example, requires the combined expertise of organic chemists (to synthesize the linker and conjugate the drug), molecular biologists (to engineer the antibody), and oncologists (to evaluate the therapeutic efficacy). mdpi.com

Similarly, its use in biosensors represents a convergence of materials science, surface chemistry, and analytical biology. mdpi.com The push towards sustainable synthesis methods brings together chemical engineers, organic chemists, and environmental scientists to devise greener and more efficient manufacturing processes. mdpi.comacs.org Furthermore, the application of computational methods for high-throughput screening requires close collaboration between chemists, biologists, and data scientists. creative-peptides.comresearchgate.net The full potential of this compound and its analogs can only be realized through such interdisciplinary research efforts that bridge the gap between fundamental chemistry, biology, and clinical application.

Identification of Challenges and Opportunities in Translational Research of this compound-based Innovations

Translating peptide-based innovations from the laboratory to clinical use presents a unique set of challenges and opportunities. researchgate.netnih.gov While peptides offer high specificity and potency, they often suffer from limitations that can hinder their development. bohrium.comresearchgate.net

Challenges:

Proteolytic Degradation: Peptides are susceptible to being broken down by enzymes in the body, leading to a short plasma half-life. mdpi.comresearchgate.net

Poor Bioavailability: Due to their size and susceptibility to degradation in the gastrointestinal tract, most peptide drugs cannot be administered orally and require injection. mdpi.com

Manufacturing Complexity: The chemical synthesis of pure, complex peptides can be costly and challenging, with stringent quality control required to ensure safety and efficacy. mdpi.com

Regulatory Hurdles: Innovative peptide-based therapies, such as ADCs, may face complex regulatory pathways due to their novel mechanisms of action and delivery systems. researchgate.net

Opportunities:

Chemical Modification: Strategies such as incorporating non-natural amino acids or altering the peptide backbone can enhance stability and resistance to degradation. researchgate.netresearchgate.net

Novel Delivery Systems: The use of this compound as a cleavable linker in ADCs is a prime example of a sophisticated delivery system that overcomes challenges of specificity and off-target toxicity. abmole.com

Targeted Therapies: The high specificity of peptides allows for the precise targeting of disease-related molecules, such as cell surface receptors or enzymes, which presents a significant opportunity for developing effective treatments with fewer side effects. nih.govbohrium.com

Green Manufacturing: Advances in sustainable synthesis can reduce the cost and environmental impact of production, making peptide therapeutics more accessible and commercially viable. mdpi.com

The journey of this compound from a simple laboratory reagent to a key component in targeted cancer therapies and advanced diagnostics highlights the immense potential of peptide-based technologies. Overcoming the existing challenges through continued innovation and interdisciplinary collaboration will be crucial for realizing the full therapeutic and commercial promise of this and similar peptide structures.

Table 3: Mentioned Compounds

Compound Name Abbreviation/Synonym
N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine This compound
N-(tert-Butoxycarbonyl)-glycine Boc-Gly-OH
Silicon Dioxide SiO₂
Cathepsin
N-(tert-Butoxycarbonyl)-L-phenylalanine Boc-Phe-OH
N-(tert-Butoxycarbonyl)-L-alanine Boc-Ala-OH
N-(tert-Butoxycarbonyl)-L-valine Boc-Val-OH
Trifluoroacetic acid TFA
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride DMTMM
Surface Plasmon Resonance SPR
Bio-Layer Interferometry BLI
Enzyme-Linked Immunosorbent Assay ELISA
N,N′-Diisopropylcarbodiimide DIC
4-Dimethylaminopyridine DMAP
N,N-Dimethylformamide DMF

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing solid-phase peptide synthesis (SPPS) of Boc-Gly-Gly-Phe-Gly-OH?

  • Methodological Answer : SPPS optimization involves iterative adjustments to coupling/deprotection steps. Glycine residues (due to low steric hindrance) typically require shorter coupling times, while phenylalanine (Phe) may need extended coupling with reagents like HBTU/HOBt to ensure efficiency . Boc protection at the N-terminus requires trifluoroacetic acid (TFA) for deprotection, which must be carefully timed to avoid side reactions. Purity (>95%) is validated via reverse-phase HPLC and mass spectrometry (MS) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time ~10–12 min under standard conditions) .
  • Mass Spectrometry (MS) : Confirm molecular weight (436.46 g/mol) via MALDI-TOF or ESI-MS .
  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 resolves backbone protons (e.g., Phe aromatic protons at ~7.2–7.4 ppm) and Boc tert-butyl group signals (~1.4 ppm) .

Q. What experimental strategies address solubility challenges of this compound in aqueous buffers?

  • Methodological Answer : Solubility varies with pH and solvent polarity. For in vitro assays:

  • Use DMSO as a primary solvent (≥100 mg/mL solubility) followed by dilution in buffered solutions (e.g., PBS).
  • Sonication or mild heating (37°C) can enhance dissolution.
  • For aqueous instability, employ lyophilization and reconstitute immediately before use .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the conformational stability of this compound under physiological conditions?

  • Methodological Answer : Use all-atom MD with explicit solvent models (e.g., TIP3P water) and force fields (e.g., AMBER ff14SB). Key parameters:

  • Simulate at 310 K and 1 atm pressure using Berendsen thermostat/pressure coupling (time constants: 0.1 ps for temperature, 1.0 ps for pressure) .
  • Analyze backbone dihedral angles (φ/ψ) to identify dominant conformers (e.g., β-turn propensity due to Gly-Phe-Gly motifs) .

Q. What experimental approaches resolve contradictions in reported anti-inflammatory effects of this compound across in vitro models?

  • Methodological Answer : Discrepancies may arise from cell-specific receptor interactions or assay conditions.

  • Standardize assays using primary macrophages (e.g., RAW 264.7) and consistent LPS-induced inflammation protocols.
  • Quantify nitric oxide (NO) and TNF-α suppression, controlling for peptide stability via protease inhibitors (e.g., PMSF) .
  • Cross-validate with transcriptomics (e.g., NF-κB pathway inhibition) .

Q. How does the protease-cleavable design of this compound influence drug release kinetics in antibody-drug conjugates (ADCs)?

  • Methodological Answer : The Gly-Phe-Gly sequence is susceptible to lysosomal proteases (e.g., cathepsin B).

  • Use FRET-based assays to measure cleavage rates in lysosomal pH (4.5–5.0).
  • Compare drug release profiles (e.g., MMAE payload) in target vs. off-target cell lines to assess specificity .
  • Optimize linker stability in plasma via LC-MS/MS quantification of intact ADC over time .

Q. What strategies validate the biocompatibility and off-target effects of this compound in preclinical models?

  • Methodological Answer :

  • In vivo toxicity : Administer escalating doses in murine models, monitoring liver/kidney function (ALT, BUN) and histopathology .
  • Off-target profiling : Use phage display or pull-down assays to identify unintended protein interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s antioxidant capacity in different oxidative stress models?

  • Methodological Answer : Variability may stem from reactive oxygen species (ROS) sources (e.g., H2O2 vs. superoxide).

  • Standardize ROS detection methods (e.g., DCFH-DA fluorescence for H2O2, lucigenin for superoxide).
  • Include positive controls (e.g., N-acetylcysteine) and normalize to cell viability (MTT assay) .

Methodological Best Practices

  • Synthesis Reproducibility : Document resin type (e.g., Wang resin), coupling reagents, and deprotection times .
  • Data Transparency : Report raw HPLC/MS spectra and MD simulation trajectories in supplementary materials .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.